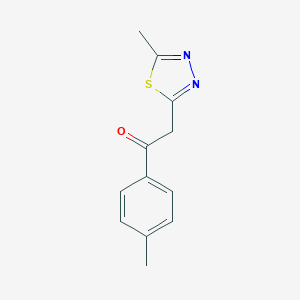methanone](/img/structure/B282101.png)
[2-(4-methoxyphenyl)-1,1-dioxido-5-phenyl-5,6-dihydro-2H-1,2-thiazin-6-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-methoxyphenyl)-1,1-dioxido-5-phenyl-5,6-dihydro-2H-1,2-thiazin-6-yl](phenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPTM and is a member of the thiazine family of compounds. MPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of MPTM is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. MPTM has been found to inhibit the activation of the Akt and ERK signaling pathways, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects
MPTM has a wide range of biochemical and physiological effects. It has been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. It has also been found to inhibit the expression of genes involved in cell growth and proliferation. In addition, MPTM has been found to induce oxidative stress and DNA damage in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPTM in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using MPTM is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for research involving MPTM. One area of research is in the development of novel cancer treatments based on MPTM. Another area of research is in the study of the mechanism of action of MPTM and its effects on various signaling pathways involved in cancer cell growth and survival. Additionally, further research is needed to explore the potential applications of MPTM in other areas of scientific research, such as drug discovery and development.
Synthesis Methods
The synthesis of MPTM is a complex process that involves multiple steps. One of the most common methods for synthesizing MPTM is through the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic anhydride. The resulting product is then reacted with phenylacetyl chloride to yield MPTM. Other methods for synthesizing MPTM have also been explored, including the use of different starting materials and reaction conditions.
Scientific Research Applications
MPTM has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MPTM has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
Molecular Formula |
C24H21NO4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[(5R,6S)-2-(4-methoxyphenyl)-1,1-dioxo-5-phenyl-5,6-dihydrothiazin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C24H21NO4S/c1-29-21-14-12-20(13-15-21)25-17-16-22(18-8-4-2-5-9-18)24(30(25,27)28)23(26)19-10-6-3-7-11-19/h2-17,22,24H,1H3/t22-,24+/m1/s1 |
InChI Key |
WEJPKYKWWNUQTG-VWNXMTODSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=C[C@@H]([C@H](S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)N2C=CC(C(S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(C(S2(=O)=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)








